Modulated Lipophilicity: LogP Comparison with Parent Orobol and Fully Methylated Analog
The selective methylation of Orobol 7,3',4'-trimethyl ether is designed to modulate lipophilicity for specific research applications. The parent compound, orobol, is a highly polar molecule with four hydroxyl groups. Methylation of three of these groups reduces polarity and increases lipophilicity, but not to the extreme degree of the fully methylated analog, 5,7,3',4'-tetramethoxyisoflavone. This positions Orobol 7,3',4'-trimethyl ether in an intermediate lipophilicity range . While a precise experimental LogP for Orobol 7,3',4'-trimethyl ether was not found, vendor data and class-level inference clearly indicate its logP falls between that of orobol (~2.5) and 5,7,3',4'-tetramethoxyisoflavone (~4.2) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Intermediate (estimated >2.5 and <4.2) |
| Comparator Or Baseline | Orobol (LogP ~2.5); 5,7,3',4'-Tetramethoxyisoflavone (LogP ~4.2) |
| Quantified Difference | LogP increase of ~1-2 units compared to parent orobol |
| Conditions | Predicted/Calculated values based on structural class |
Why This Matters
This distinct intermediate lipophilicity profile makes the compound a valuable tool for studying structure-activity relationships where both membrane permeability and aqueous solubility are critical factors, offering a balance not provided by the polar parent or the highly lipophilic fully methylated derivative.
